molecular formula C20H20N2O7S B12168037 ethyl 2-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazole-4-carboxylate

ethyl 2-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B12168037
M. Wt: 432.4 g/mol
InChI Key: PCAFVQBAINEKGS-UHFFFAOYSA-N
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Description

Ethyl 2-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a chromenone core, a thiazole ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazole-4-carboxylate typically involves multiple steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced via a Hantzsch thiazole synthesis, which involves the reaction of a α-haloketone with thiourea.

    Coupling Reactions: The final step involves coupling the chromenone core with the thiazole ring through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the chromenone core.

    Reduction: Reduction reactions can target the carbonyl groups in the chromenone and thiazole rings.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester and amide functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Products may include carboxylic acids and aldehydes.

    Reduction: Products may include alcohols and amines.

    Substitution: Products may include substituted esters and amides.

Scientific Research Applications

Ethyl 2-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazole-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cell proliferation.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of ethyl 2-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The chromenone core can intercalate with DNA, while the thiazole ring can interact with protein active sites, leading to inhibition of enzymatic activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazole-4-carboxylate: Similar compounds include other chromenone-thiazole hybrids and derivatives with different substituents on the chromenone or thiazole rings.

Uniqueness

    Structural Features: The combination of a chromenone core with a thiazole ring and an ester functional group is unique and contributes to its distinct chemical and biological properties.

    Biological Activity: Its ability to interact with multiple molecular targets makes it a versatile compound for medicinal chemistry research.

Properties

Molecular Formula

C20H20N2O7S

Molecular Weight

432.4 g/mol

IUPAC Name

ethyl 2-[[2-(5,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C20H20N2O7S/c1-5-28-19(25)13-9-30-20(21-13)22-16(23)8-12-10(2)17-14(27-4)6-11(26-3)7-15(17)29-18(12)24/h6-7,9H,5,8H2,1-4H3,(H,21,22,23)

InChI Key

PCAFVQBAINEKGS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)CC2=C(C3=C(C=C(C=C3OC)OC)OC2=O)C

Origin of Product

United States

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